molecular formula C19H12N2O3 B14218157 4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione CAS No. 824405-28-9

4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione

Katalognummer: B14218157
CAS-Nummer: 824405-28-9
Molekulargewicht: 316.3 g/mol
InChI-Schlüssel: VXBNMYUGORVUOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable aldehyde, the intermediate products undergo cyclization and subsequent functional group modifications to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to ensure efficient reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors might be employed to achieve this .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Wissenschaftliche Forschungsanwendungen

4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another nitrogen-containing heterocycle with distinct properties.

    Quinoxaline: Known for its antimicrobial and anticancer activities.

Uniqueness: 4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione stands out due to its specific substitution pattern and the resulting unique biological activities

Eigenschaften

CAS-Nummer

824405-28-9

Molekularformel

C19H12N2O3

Molekulargewicht

316.3 g/mol

IUPAC-Name

4-methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione

InChI

InChI=1S/C19H12N2O3/c1-24-13-8-10-21-17-15(13)19(23)16-14(18(17)22)12(7-9-20-16)11-5-3-2-4-6-11/h2-10H,1H3

InChI-Schlüssel

VXBNMYUGORVUOP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=NC=C1)C(=O)C3=C(C=CN=C3C2=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.